molecular formula C8H11N5O2S2 B3403655 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea CAS No. 1171367-07-9

1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea

Cat. No. B3403655
CAS RN: 1171367-07-9
M. Wt: 273.3
InChI Key: RRGNMWCGFDSLLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea, also known as CTMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTMU is a thiadiazole derivative that exhibits unique biochemical and physiological effects, making it a promising candidate for scientific research.

Mechanism of Action

The mechanism of action of 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell proliferation and inflammation. 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea exhibits unique biochemical and physiological effects that make it a promising candidate for scientific research. 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to their death. 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea has also been shown to inhibit the activity of certain enzymes involved in inflammation, leading to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea has several advantages for laboratory experiments. It is easy to synthesize and has a high purity level, making it suitable for use in various experiments. However, 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea. One potential direction is the development of 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea-based drugs for the treatment of cancer and inflammation. Another direction is the study of the mechanism of action of 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea, which could lead to the development of new drugs with similar mechanisms of action. Additionally, further studies are needed to explore the potential applications of 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea in other fields of scientific research.
In conclusion, 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its unique biochemical and physiological effects make it a promising candidate for the development of new drugs for the treatment of cancer and inflammation. Further studies are needed to fully understand the mechanism of action of 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea and explore its potential applications in other fields of scientific research.

Scientific Research Applications

1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea is in the field of medicinal chemistry. 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea has been shown to exhibit potent antitumor activity against various cancer cell lines. 1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea has also been studied for its potential use as an anti-inflammatory agent, with promising results.

properties

IUPAC Name

1-[5-(cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2S2/c1-15-4-3-10-6(14)11-7-12-13-8(17-7)16-5-2-9/h3-5H2,1H3,(H2,10,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGNMWCGFDSLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=NN=C(S1)SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea
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1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea
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1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea
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1-(5-((Cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-methoxyethyl)urea

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